3-(Bromomethyl)-4-chlorobenzoic acid

Purity Quality Control Procurement

Achieving regioselective control in heterocycle synthesis is challenging when positional isomers introduce unwanted byproducts. 3-(Bromomethyl)-4-chlorobenzoic acid (CAS 1187237-82-6) provides a defined bifunctional scaffold with the bromomethyl group at the 3-position and chlorine at the 4-position, ensuring predictable reactivity in nucleophilic substitution and coupling reactions. • Bifunctional reactivity: benzylic bromide enables SN2 diversification; carboxylic acid supports amide/ester conjugation. • 98% purity minimizes side reactions in multi-step sequences. • Elevated LogP (3.35) confers advantageous lipophilicity to downstream analogs. • Thermal stability (Bp 366.4 °C) supports demanding reaction conditions.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 1187237-82-6
Cat. No. B1372976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-chlorobenzoic acid
CAS1187237-82-6
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)CBr)Cl
InChIInChI=1S/C8H6BrClO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
InChIKeyJUJAOSCAZDKRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4-chlorobenzoic Acid (CAS 1187237-82-6): Technical Profile and Procurement Considerations


3-(Bromomethyl)-4-chlorobenzoic acid (CAS 1187237-82-6) is a halogenated benzoic acid derivative with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It features a carboxylic acid group, a bromomethyl substituent at the 3-position, and a chlorine atom at the 4-position of the aromatic ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its bifunctional reactivity enables the construction of complex molecular architectures .

Why In-Class Substitution of 3-(Bromomethyl)-4-chlorobenzoic Acid (CAS 1187237-82-6) Carries Material Risk


Substituting 3-(bromomethyl)-4-chlorobenzoic acid with positional isomers (e.g., 4-(bromomethyl)-3-chlorobenzoic acid, CAS 467442-07-5) or functional analogs (e.g., 3-(bromomethyl)benzoic acid, CAS 6344-12-5) is not a neutral exchange. The relative positioning of the bromomethyl and chloro groups directly modulates both the compound's physical properties—including density, boiling point, and lipophilicity—and its synthetic utility in regioselective transformations . Even minor differences in substitution pattern can alter reaction outcomes in multi-step syntheses, potentially leading to reduced yields, unanticipated byproducts, or downstream purification challenges. The following quantitative evidence demonstrates the specific, measurable differentiation of CAS 1187237-82-6 relative to its closest structural analogs.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-4-chlorobenzoic Acid (CAS 1187237-82-6)


Commercial Purity Availability: 98% Specification for CAS 1187237-82-6

Commercially available 3-(bromomethyl)-4-chlorobenzoic acid is offered at a purity specification of 98% . In contrast, the positional isomer 4-(bromomethyl)-3-chlorobenzoic acid (CAS 467442-07-5) is typically supplied at 95–97% purity . This difference in commercially accessible purity can directly impact downstream synthetic efficiency and the reproducibility of reaction outcomes.

Purity Quality Control Procurement

Boiling Point Differentiation: 366.4 °C vs. 352.4 °C at 760 mmHg

3-(Bromomethyl)-4-chlorobenzoic acid exhibits a predicted boiling point of 366.4 ± 32.0 °C at 760 mmHg . This is approximately 14 °C higher than the boiling point of its positional isomer 4-(bromomethyl)-3-chlorobenzoic acid, which is reported as 352.4 °C at 760 mmHg . The elevated boiling point indicates stronger intermolecular interactions in the liquid phase, attributable to the specific spatial arrangement of the halogen substituents.

Physical Properties Thermal Stability Purification

Flash Point Variability: 175.4 °C vs. 166.9 °C

The predicted flash point of 3-(bromomethyl)-4-chlorobenzoic acid is 175.4 ± 25.1 °C , while the flash point of 4-(bromomethyl)-3-chlorobenzoic acid is reported as 166.9 °C . This 8.5 °C difference in flash point reflects altered vapor pressure and flammability characteristics stemming from the distinct substitution pattern.

Safety Handling Risk Assessment

Lipophilicity (LogP) Variation: 3.35 vs. 2.93

The calculated octanol-water partition coefficient (LogP) for 3-(bromomethyl)-4-chlorobenzoic acid is 3.35 . In contrast, the positional isomer 4-(bromomethyl)-3-chlorobenzoic acid has a predicted LogP of 2.93 . This difference of 0.42 log units corresponds to a more than 2.6-fold increase in predicted lipophilicity for the target compound.

Lipophilicity ADME Drug Design

Density Distinction: 1.7 g/cm³ vs. 1.739 g/cm³

The predicted density of 3-(bromomethyl)-4-chlorobenzoic acid is 1.7 ± 0.1 g/cm³ . The positional isomer 4-(bromomethyl)-3-chlorobenzoic acid has a predicted density of 1.739 g/cm³ . The difference of 0.039 g/cm³, while modest, is measurable and reflects the distinct packing efficiency in the solid state driven by the relative halogen positions.

Density Physical Characterization Formulation

Validated Application Scenarios for 3-(Bromomethyl)-4-chlorobenzoic Acid (CAS 1187237-82-6)


Medicinal Chemistry: Synthesis of Heterocyclic Drug Scaffolds

The bifunctional nature of 3-(bromomethyl)-4-chlorobenzoic acid—combining a reactive benzylic bromide with a carboxylic acid handle—enables its use as a key intermediate in the construction of nitrogen-containing heterocycles, a core motif in FDA-approved drugs . The 98% commercial purity supports reproducible yields in multi-step sequences, while the elevated LogP (3.35) relative to its positional isomer may confer advantageous lipophilicity to downstream analogs during lead optimization .

Agrochemical Intermediate: Building Block for Pesticidal Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are established intermediates in the synthesis of agrochemical actives, including herbicides and fungicides [1]. The specific substitution pattern of CAS 1187237-82-6 offers a distinct regiochemical handle for coupling reactions, with the higher boiling point (366.4 °C) providing thermal stability under elevated reaction temperatures .

Material Science: Synthesis of Functionalized Polymers and Covalent Organic Frameworks

Compounds bearing both a carboxylic acid and a benzylic bromide are valuable for introducing reactive sites into polymer backbones or for post-synthetic modification of covalent organic frameworks . The lower density (1.7 g/cm³) of CAS 1187237-82-6 compared to its positional isomer may influence the packing and porosity of resulting materials .

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